molecular formula C38H47NO18 B12399471 Wilformine

Wilformine

Cat. No.: B12399471
M. Wt: 805.8 g/mol
InChI Key: QIHHQEWWGMEJTH-VWEYKOQISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Wilformine is typically extracted from the roots of Tripterygium wilfordii. The extraction process involves several steps, including solvent extraction and chromatographic purification

Chemical Reactions Analysis

Wilformine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Wilformine is similar to other sesquiterpene pyridine alkaloids isolated from Tripterygium wilfordii, such as wilfordine and wilfortrine . this compound is unique due to its specific chemical structure and potent biological activities. Other similar compounds include:

This compound’s unique combination of immunosuppressive and insecticidal properties makes it a compound of significant interest in various fields of research.

Properties

Molecular Formula

C38H47NO18

Molecular Weight

805.8 g/mol

IUPAC Name

[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-21-yl]methyl acetate

InChI

InChI=1S/C38H47NO18/c1-17-12-13-25-24(11-10-14-39-25)34(47)50-15-35(8)26-27(51-19(3)41)31(54-22(6)44)37(16-49-18(2)40)32(55-23(7)45)28(52-20(4)42)30(56-33(17)46)36(9,48)38(37,57-35)29(26)53-21(5)43/h10-11,14,17,26-32,48H,12-13,15-16H2,1-9H3/t17-,26+,27+,28-,29+,30-,31+,32-,35-,36-,37+,38-/m0/s1

InChI Key

QIHHQEWWGMEJTH-VWEYKOQISA-N

Isomeric SMILES

C[C@H]1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

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